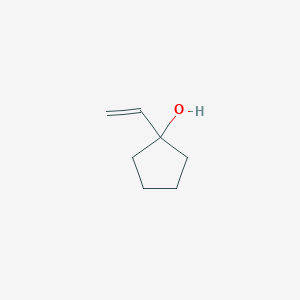

1-Ethenylcyclopentan-1-ol

説明

1-Ethenylcyclopentan-1-ol (hypothetical structure: cyclopentanol with an ethenyl substituent at the 1-position) is a monocyclic alcohol characterized by a hydroxyl group and an ethenyl (vinyl) group attached to the same carbon of a cyclopentane ring. The ethenyl group likely enhances reactivity toward polymerization or electrophilic additions compared to simpler substituents like methyl or amino groups.

特性

IUPAC Name |

1-ethenylcyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-2-7(8)5-3-4-6-7/h2,8H,1,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSQRFMSSEXQLTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(CCCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70311877 | |

| Record name | vinylcyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3859-35-6 | |

| Record name | NSC246158 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | vinylcyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: 1-Ethenylcyclopentan-1-ol can be synthesized through several methods. One common method involves the hydroboration-oxidation of 1-ethenylcyclopentene. The reaction typically proceeds as follows:

Hydroboration: 1-Ethenylcyclopentene is reacted with borane (BH3) in tetrahydrofuran (THF) to form an organoborane intermediate.

Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) to yield 1-ethenylcyclopentan-1-ol.

Industrial Production Methods: In an industrial setting, the production of 1-ethenylcyclopentan-1-ol may involve the catalytic hydrogenation of 1-ethynylcyclopentene followed by hydration. The process is optimized for high yield and purity, often using specialized catalysts and reaction conditions.

化学反応の分析

Types of Reactions: 1-Ethenylcyclopentan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group to a halide.

Major Products:

Oxidation: 1-Ethenylcyclopentanone or 1-ethenylcyclopentanal.

Reduction: 1-Ethylcyclopentan-1-ol.

Substitution: 1-Ethenylcyclopentyl chloride or 1-ethenylcyclopentyl bromide.

科学的研究の応用

1-Ethenylcyclopentan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.

Industry: It is used in the production of fine chemicals and as a precursor for other industrially important compounds.

作用機序

The mechanism of action of 1-ethenylcyclopentan-1-ol depends on its specific application. In chemical reactions, the hydroxyl group and the ethenyl group are the primary reactive sites. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution, while the ethenyl group can undergo addition reactions. The molecular targets and pathways involved vary based on the specific reaction or application being studied.

類似化合物との比較

Structural and Molecular Comparisons

The table below compares 1-Ethenylcyclopentan-1-ol with cyclopentanol derivatives and other alcohols from the evidence:

*Calculated based on cyclopentanol (C₅H₁₀O) + ethenyl (C₂H₂) substituent.

Key Observations:

- Substituent Effects: The ethenyl group in 1-Ethenylcyclopentan-1-ol introduces unsaturation, increasing reactivity for addition reactions (e.g., polymerization) compared to saturated analogs like 1-Methylcyclopentan-1-ol . Long-chain alcohols like 1-Eicosanol are non-reactive in comparison but serve as surfactants or emollients due to hydrophobic effects .

- Physical Properties: Smaller substituents (e.g., methyl) reduce steric hindrance, favoring volatility and solubility in polar solvents. The ethenyl group may lower solubility in water but enhance compatibility with organic matrices. Amino groups (as in 5-(Diethylamino)pentan-1-ol) increase polarity and boiling points .

生物活性

1-Ethenylcyclopentan-1-ol is a cyclic alcohol that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

1-Ethenylcyclopentan-1-ol features a cyclopentane ring with an ethenyl group and a hydroxyl group. Its molecular formula is CHO. The presence of both the hydroxyl group and the ethenyl moiety contributes to its reactivity and interaction with biological systems.

The biological activity of 1-ethenylcyclopentan-1-ol is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyl group can form hydrogen bonds, influencing the structure and function of proteins. Additionally, the ethenyl group may facilitate interactions with lipid membranes or other hydrophobic regions within biological systems.

Pharmacological Potential

Research indicates that 1-ethenylcyclopentan-1-ol exhibits potential pharmacological properties, particularly in the following areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Cytotoxic Effects : Investigations into its cytotoxic properties have shown that it can induce apoptosis in specific cancer cell lines, suggesting potential use in cancer therapy.

Case Study: Antimicrobial Activity

In a study examining various cyclic alcohols, 1-ethenylcyclopentan-1-ol was tested against several bacterial strains. The results indicated a significant inhibitory effect on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. These findings highlight its potential as a lead compound for further development in antimicrobial therapies.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Study: Cytotoxicity in Cancer Cells

A separate investigation focused on the cytotoxic effects of 1-ethenylcyclopentan-1-ol on human breast cancer cell lines (MCF-7). The compound was found to reduce cell viability by approximately 50% at a concentration of 25 µM after 24 hours of exposure. Flow cytometry analysis revealed that this reduction was associated with increased apoptosis rates.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 25 | 50 | 30 |

| 50 | 20 | 70 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。